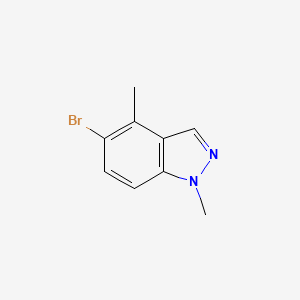

5-Bromo-1,4-dimethyl-1H-indazole

Übersicht

Beschreibung

5-Bromo-1,4-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

5-Bromo-1,4-dimethyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets (kinases) and cause changes in their activity . This interaction can lead to the inhibition, regulation, or modulation of the target kinases .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the cell cycle and cell volume regulation, given its targets . The downstream effects of these changes can include alterations in cell proliferation and cell volume .

Pharmacokinetics

The bioavailability of a compound is influenced by these adme properties .

Result of Action

The molecular and cellular effects of this compound’s action can include changes in cell proliferation and cell volume due to its interaction with its target kinases . For example, one study found that a certain indazole derivative showed inhibitory effects against Hep-G2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Biologische Aktivität

5-Bromo-1,4-dimethyl-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and two methyl groups attached to the indazole ring. Its molecular formula is with a molecular weight of approximately 224.09 g/mol. The compound's structure is significant as it influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₂ |

| Molecular Weight | 224.09 g/mol |

| Structure | Indazole derivative |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. This suggests its potential as a candidate for developing new antimicrobial agents. The specific mechanisms of action remain to be fully elucidated, but it is hypothesized that the compound may disrupt bacterial cell membranes or inhibit vital enzymes.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . Preliminary studies suggest that it may interact with cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of various biomolecules. Such interactions could lead to significant implications in pharmacology and toxicology.

Antitumor Activity

Recent studies have explored the antitumor properties of related indazole derivatives, indicating that structural modifications can enhance anticancer activity. Although specific data on this compound is limited, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in vitro. For instance, certain derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) against various cancer cell lines .

Case Study: Antitumor Activity Analysis

A comparative analysis of indazole derivatives revealed that modifications at the C-5 position significantly influenced anti-proliferative activity against Hep-G2 liver cancer cells. While specific data for this compound was not included in this study, the trends observed suggest potential for further exploration:

| Compound | IC50 (µM) against Hep-G2 |

|---|---|

| 3,5-Difluoro-substituted | ~10 |

| 4-Fluoro-substituted | ~15 |

| This compound | TBD |

Safety and Handling

While exploring its biological activities, it is essential to note the safety profile of this compound. The compound has been classified under various toxicity categories:

- Acute Toxicity (Oral) : Category 4

- Acute Toxicity (Dermal) : Category 4

- Serious Eye Damage/Eye Irritation : Category 2

Proper handling precautions should be taken to mitigate exposure risks during laboratory work .

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-Bromo-1,4-dimethyl-1H-indazole has shown significant promise in various biological studies:

- Anticancer Activity : Studies indicate that this compound exhibits potent antiproliferative effects against several cancer cell lines, including Hep-G2 (hepatoma), A549 (lung cancer), and K562 (chronic myeloid leukemia). For instance, one study reported that certain derivatives had IC50 values comparable to established anticancer drugs like 5-fluorouracil .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Case Study 1: Antitumor Activity Evaluation

A series of indazole derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. The results indicated that some compounds derived from this compound displayed superior activity against Hep-G2 cells compared to other tested lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C-5 position significantly influenced the anti-proliferative efficacy .

Case Study 2: Molecular Docking Studies

Recent studies utilized molecular docking techniques to predict the interactions of this compound derivatives with various biological targets. These studies highlighted potential inhibitory effects on tyrosine kinases, which are crucial in cancer progression and treatment .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation.

Mechanistic Notes :

-

The electron-deficient indazole ring enhances oxidative addition of Pd(0) to the C–Br bond .

-

Steric hindrance from the 1-methyl group slightly reduces coupling efficiency compared to non-methylated analogs .

Nucleophilic Substitution

The bromine atom participates in SNAr (nucleophilic aromatic substitution) under activating conditions.

Key Factor :

The electron-withdrawing indazole nitrogen activates the ring for SNAr, though the 4-methyl group slightly deactivates the para position .

Electrophilic Substitution

The indazole core undergoes regioselective electrophilic attacks, directed by substituents.

Directing Effects :

-

The 1-methyl group directs electrophiles to position 3 via steric and electronic effects .

-

Bromine at position 5 exerts minimal influence due to its meta relationship to reactive sites .

Functionalization of Methyl Groups

The methyl groups undergo oxidation or radical-mediated transformations.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (CH₃ → COOH) | KMnO₄, H₂O, 100°C | 1-Carboxy-4-methyl-5-bromo-1H-indazole | 41% | |

| Bromination | NBS, AIBN, CCl₄, reflux | 1-(Bromomethyl)-4-methyl-5-bromo-1H-indazole | 37% |

Challenges :

-

Harsh oxidation conditions risk indazole ring decomposition .

-

Radical bromination at the 1-methyl group competes with aryl bromine substitution .

Cyclization and Heterocycle Formation

The bromine atom facilitates annulation reactions to construct polycyclic systems.

Applications :

Eigenschaften

IUPAC Name |

5-bromo-1,4-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBOGWOQGQGGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657246 | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-80-4 | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,4-dimethyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.